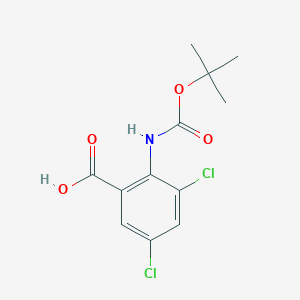

Acide 2-((tert-butoxycarbonyl)amino)-3,5-dichlorobenzoïque

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid, commonly referred to as TBADA, is an organic compound that is used in a variety of scientific research applications. TBADA is a versatile compound that is used in the synthesis of other compounds and in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthèse de peptides photoactifs

Ce composé est utilisé dans la synthèse d'acides aminés diaryléthène (DAE), qui sont des unités de construction dans la préparation de diverses molécules photoactives . Ces molécules sont intéressantes car elles peuvent être utilisées pour créer des structures moléculaires contrôlables par la lumière, conduisant potentiellement à de nouveaux médicaments intelligents .

2. Unités de construction dans les systèmes supramoléculaires sensibles à la lumière Le composé est utilisé dans la synthèse de peptides photosensibles, qui sont intéressants comme unités de construction dans les systèmes supramoléculaires sensibles à la lumière . Ces systèmes pourraient avoir différentes applications en tant que matériaux intelligents .

Synthèse de dipeptides

Le composé est utilisé dans la synthèse de dipeptides . Le réactif de couplage distinctif N, N'-diéthylène-N''-2-chloroéthyl thiophosphoramide s'est avéré améliorer la formation d'amide dans les Boc-AAIL sans addition de base, donnant les dipeptides avec des rendements satisfaisants en 15 min .

4. Synthèse de liquides ioniques d'acides aminés (AAIL) Le composé est utilisé dans la synthèse de liquides ioniques d'acides aminés protégés par le tert-butyloxycarbonyle (Boc-AAIL) . Ces liquides ioniques ont été largement utilisés dans la synthèse peptidique comme support synthétique, réactif de clivage et solvants .

5. Synthèse de liquides ioniques à température ambiante (RTIL) Le composé est utilisé dans la synthèse de liquides ioniques à température ambiante (RTIL) constitués du cation 1-éthyl-3-méthylimidazolium ([emim]) et des anions de 20 acides aminés tert-butyloxycarbonyle (Boc) protégés disponibles dans le commerce .

Synthèse de bloqueurs de canaux ioniques

Synthèse de peptides antimicrobiens

Le composé est utilisé dans la synthèse de divers peptides, y compris des peptides antimicrobiens.

Synthèse d'inhibiteurs enzymatiques

Le composé est utilisé dans la synthèse de divers peptides, y compris des inhibiteurs enzymatiques.

Mécanisme D'action

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are widely used in peptide synthesis . They play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins .

Mode of Action

The compound interacts with its targets through a process known as deprotection. The Boc group is commonly used to protect the amino group in amino acids during peptide synthesis . This protection prevents unwanted side reactions from occurring. When the desired peptide bond formation is complete, the Boc group can be removed in a process called deprotection .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. In this pathway, amino acids are linked together to form peptides, which can then be assembled into proteins. The Boc group in the compound protects the amino group during this process, ensuring that the peptide bonds are formed correctly .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amino group during synthesis, the compound helps ensure that the peptide bonds are formed in the right order and at the right locations .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity. Additionally, temperature can influence the rate of the reactions in which the compound is involved .

Orientations Futures

The use of Boc-protected amines is a well-established technique in organic synthesis, particularly in the synthesis of peptides . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of other types of compounds.

Analyse Biochimique

Biochemical Properties

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acids and peptides, particularly in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical processes.

Cellular Effects

The effects of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition or activation of specific enzymes. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular function and overall metabolic health.

Transport and Distribution

The transport and distribution of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid within cells and tissues are crucial for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

Propriétés

IUPAC Name |

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDBARGFUXUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373773 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669713-58-0 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)